molecular formula C7H13NO2 B1322235 4-(Hydroxymethyl)piperidine-1-carbaldehyde CAS No. 835633-50-6

4-(Hydroxymethyl)piperidine-1-carbaldehyde

Cat. No. B1322235
M. Wt: 143.18 g/mol
InChI Key: YODDVECJLGSPDW-UHFFFAOYSA-N
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Patent
US07442698B2

Procedure details

4-Piperidinemethanol (10 g, 87 mmol) was dissolved in methyl formate (7 mL, 113 mmol) 0° C., and maintained at that temperature for 30 min, then allowed to reach 20° C. and stirred 90 min. Solid sodium hydroxide was added (0.87 g, pellets) and the mixture was left overnight. Dichloromethane was added, the NaOH removed by filtration and the solution treated with 1M HCl in ether (10 mL). The mixture was filtered through Celite and the solvent was removed under reduced pressure to afford the crude title compound. 1H NMR (400 MHz, CDCl3): 0.85-1.1 (2H, m); 1.55-1.85 (3H, m); 2.5-2.7 (1H, m); 2.95-3.1 (1H, m); 3.3 (2H, d, J 7 Hz); 3.6-3.7 (1H, m); 4.1-4.3 (1H, m); 8 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.[CH:9](OC)=[O:10].[OH-].[Na+]>ClCCl>[CH:9]([N:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1)=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1CCC(CC1)CO
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to reach 20° C.
WAIT
Type
WAIT
Details
the mixture was left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the NaOH removed by filtration
ADDITION
Type
ADDITION
Details
the solution treated with 1M HCl in ether (10 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(=O)N1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.